1,1,7-trichlorohept-1-en-3-one

Description

BenchChem offers high-quality 1,1,7-trichlorohept-1-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,7-trichlorohept-1-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,7-trichlorohept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNPJGKBMARFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446081 | |

| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158355-41-0 | |

| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,7-trichlorohept-1-en-3-one IUPAC name and synonyms

An In-depth Technical Guide to 1,1,7-Trichlorohept-1-en-3-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,1,7-trichlorohept-1-en-3-one, an organochlorine compound with significant potential as a versatile chemical intermediate. The document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its physicochemical properties. A core focus is a detailed, step-by-step laboratory-scale synthesis protocol, complete with a workflow diagram, offering researchers a practical methodology for its preparation. The guide further explores the molecule's chemical reactivity, highlighting its key functional groups and their potential for synthetic transformations. Finally, it discusses potential applications in agrochemicals and pharmaceuticals while also underscoring the current gaps in toxicological and environmental data, thereby identifying critical areas for future research. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical landscape.

Nomenclature and Chemical Identity

The precise identification of a chemical compound is foundational to all scientific research and development. This section outlines the standardized nomenclature and key identifiers for the subject molecule.

IUPAC Name and Synonyms

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1,1,7-trichlorohept-1-en-3-one [1][2].

A commonly used and accepted synonym for this compound is:

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a set of unique identifiers is used. These are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 158355-41-0 | [1][3][4][5] |

| Molecular Formula | C₇H₉Cl₃O | [1][4][5] |

| Molecular Weight | 215.50 g/mol | [1][4] |

| Canonical SMILES | C(CCCl)CC(=O)C=C(Cl)Cl | [1][2][4] |

| InChI | InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | [1][2] |

| InChIKey | YTMNPJGKBMARFZ-UHFFFAOYSA-N | [1][2][6] |

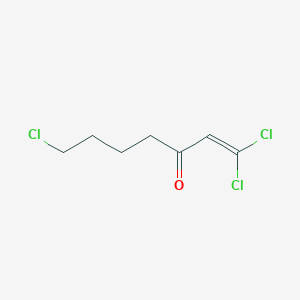

Molecular Structure

The structure of 1,1,7-trichlorohept-1-en-3-one is characterized by a seven-carbon chain containing a ketone at the 3-position, a terminal dichloro-substituted double bond at the 1-position, and a chlorine atom at the 7-position.[1]

Caption: Molecular structure of 1,1,7-trichlorohept-1-en-3-one.

Physicochemical and Computational Properties

Understanding the physicochemical properties of a molecule is crucial for predicting its behavior in various systems, from reaction vessels to biological environments. The following table summarizes key predicted and calculated properties.

| Property | Value | Source |

| Boiling Point (Predicted) | 268.2 ± 40.0 °C | [6] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [6] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |

| LogP (Predicted) | 3.2836 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 5 | [4] |

Synthesis and Manufacturing

The availability of a reliable synthetic route is paramount for further research and potential commercialization. While several general methods, such as the direct chlorination of heptenones, can be envisioned, a well-documented laboratory-scale procedure exists.[1]

Detailed Laboratory-Scale Synthesis Protocol

The following protocol describes the synthesis of 1,1,7-trichlorohept-1-en-3-one via a Friedel-Crafts acylation reaction between 5-chlorovaleroyl chloride and 1,1-dichloroethylene.[6]

Expertise & Causality: This reaction leverages aluminum chloride (AlCl₃), a strong Lewis acid, as a catalyst. The AlCl₃ coordinates to the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich 1,1-dichloroethylene. The reaction is performed in an inert solvent like methylene chloride to prevent side reactions. The workup with ice water is a critical step to quench the catalyst and hydrolyze any remaining reactive species.

Protocol:

-

Catalyst Suspension: In a suitable reaction vessel equipped with a dropping funnel and magnetic stirrer, suspend 78.53 g (0.589 mol) of aluminum chloride in 150 ml of methylene chloride at room temperature.[6]

-

Acyl Chloride Addition: Add 100 g (0.62 mol) of 5-chlorovaleroyl chloride dropwise to the suspension.[6] Stir the resulting mixture for 1 hour at room temperature to allow for the formation of the acylium ion complex.[6]

-

Alkene Addition: Add a solution of 45 ml (0.558 mol) of 1,1-dichloroethylene in 25 ml of methylene chloride dropwise to the reaction mixture.[6] Maintain stirring throughout the addition.

-

Quenching: After the addition is complete, cool the reaction vessel in an ice bath. Carefully and dropwise, add 100 ml of water to quench the reaction.[6]

-

Workup & Filtration: The solid material (aluminum salts) is removed by suction filtration through a pad of Celite.[6] The filter cake should be washed with a small amount of methylene chloride.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel and wash with water.[6] The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered.[6]

-

Purification: Concentrate the organic phase by rotary evaporation to remove the solvent. The resulting crude residue is then purified by distillation to afford the final product, 1,1,7-trichloro-1-hepten-3-one.[6] A reported yield for this procedure is 112.76 g (93.8% of theory).[6]

Synthesis Workflow Diagram

Caption: Reactivity profile of 1,1,7-trichlorohept-1-en-3-one.

Potential Applications and Research Directions

The unique combination of functional groups suggests several avenues for application, primarily leveraging its role as a synthetic building block.

-

Chemical Intermediate: Its primary value lies in its potential as an intermediate for synthesizing more complex molecules for materials science or life sciences. [1]* Agrochemicals: The presence of multiple chlorine atoms is a common feature in many pesticides and herbicides. This compound could serve as a scaffold for developing new agrochemicals. [1]* Pharmaceuticals: The structure could be a starting point for the development of novel therapeutic agents, with the various functional groups allowing for diverse modifications to tune biological activity. [1] Trustworthiness & Future Work: A significant observation from publicly available safety data is the lack of information on ecotoxicity and environmental fate. [3]For any large-scale application to be considered, comprehensive studies on its toxicity to aquatic life, persistence, and bioaccumulation potential are essential. This represents a critical and immediate area for further research to ensure responsible development.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols are mandatory. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [3]* Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves. [3][5]* Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator. [3]Work should be conducted in a well-ventilated area or a chemical fume hood. [5]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist. [5]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [5]* Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor. [5]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [5]

Storage and Handling

Store the container tightly closed in a dry, cool, and well-ventilated place. [3]Avoid the formation of dust and aerosols, and keep away from ignition sources. [5]

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. [3]Do not discharge into sewer systems or contaminate water sources. [3]

Conclusion

1,1,7-trichlorohept-1-en-3-one is a readily synthesizable organochlorine compound with a rich chemical functionality that makes it an attractive intermediate for various synthetic applications. Its value lies in the distinct reactivity of its alkene, ketone, and alkyl chloride moieties. While its potential in agrochemical and pharmaceutical development is notable, the current lack of comprehensive safety and environmental impact data necessitates a cautious and research-focused approach to its future applications. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and explore the synthetic potential of this versatile molecule.

References

-

1,1,7-Trichloro-1-hepten-3-one. (n.d.). PubChem. Retrieved February 2026, from [Link]

Sources

- 1. Buy 1,1,7-trichlorohept-1-en-3-one | 158355-41-0 [smolecule.com]

- 2. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 1,1,7-Trichlorohept-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,7-Trichlorohept-1-en-3-one is an organochlorine compound with the molecular formula C₇H₉Cl₃O.[1] Its structure, featuring a dichlorovinyl ketone and a terminal alkyl chloride, presents a unique scaffold for potential applications in medicinal chemistry and as a versatile chemical intermediate. This guide provides a comprehensive overview of the known synthesis, predicted chemical properties, and a proposed roadmap for the in-depth biological evaluation of this compound. Detailed experimental protocols are outlined to encourage and facilitate further research into its potential as a novel therapeutic agent.

Introduction: The Rationale for Investigating 1,1,7-Trichlorohept-1-en-3-one

The strategic incorporation of chlorine atoms into organic molecules is a well-established approach in drug discovery, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] Organochlorine compounds are prevalent in a wide array of pharmaceuticals and agrochemicals, underscoring their importance.[3] 1,1,7-trichlorohept-1-en-3-one combines several key functional groups that suggest a high potential for biological activity: an α,β-unsaturated ketone, a vinyl chloride, and an alkyl chloride. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules. The vinyl chloride and alkyl chloride functionalities introduce further reactivity and potential for targeted covalent modification. This unique combination of reactive centers makes 1,1,7-trichlorohept-1-en-3-one a compelling candidate for investigation as a novel bioactive compound.

Synthesis and Characterization

A documented synthesis of 1,1,7-trichlorohept-1-en-3-one involves a Friedel-Crafts acylation reaction.[4] This approach provides a straightforward route to obtaining the target compound in high yield.

Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of 1,1,7-trichlorohept-1-en-3-one.

Step-by-Step Methodology:

-

To a stirred solution of aluminum chloride (78.53 g, 0.589 mol) in 150 ml of methylene chloride at room temperature, add 5-chlorovaleroyl chloride (100 g, 0.62 mol) dropwise.[4]

-

Stir the resulting mixture for 1 hour at room temperature.[4]

-

Add a solution of 1,1-dichloroethylene (45 ml, 0.558 mol) in 25 ml of methylene chloride dropwise to the reaction mixture.[4]

-

After the addition is complete, cool the reaction vessel in an ice bath and slowly add 100 ml of water dropwise to quench the reaction.[4]

-

Filter the mixture through Celite to remove any solid material.[4]

-

Separate the organic phase from the aqueous phase in the filtrate.[4]

-

Wash the organic phase with water, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[4]

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator.[4]

-

Purify the resulting residue by distillation to yield 1,1,7-trichlorohept-1-en-3-one. A yield of 93.8% has been reported for this procedure.[4]

Physicochemical Properties and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₃O | [1] |

| Molecular Weight | 215.50 g/mol | |

| CAS Number | 158355-41-0 | [1] |

| Boiling Point | 268.2±40.0 °C (Predicted) | [4] |

| Density | 1.276±0.06 g/cm³ (Predicted) | [4] |

-

¹H NMR: Signals corresponding to the vinyl proton, and the protons of the methylene groups in the heptenone chain. The chemical shifts will be influenced by the presence of the chlorine atoms and the carbonyl group. For example, in 1,1,2-trichloroethane, the CH proton appears at a higher chemical shift than the CH2 protons due to the greater number of electron-withdrawing chlorine atoms on the same carbon.[5]

-

¹³C NMR: Resonances for the carbonyl carbon, the two vinylic carbons (one of which will be significantly downfield due to the attached chlorines), and the carbons of the alkyl chain.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone, and bands corresponding to C=C stretching.

-

Mass Spectrometry: A molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of three chlorine atoms.

Predicted Chemical Reactivity

The chemical reactivity of 1,1,7-trichlorohept-1-en-3-one is dictated by its key functional groups.

Caption: Predicted reactivity of 1,1,7-trichlorohept-1-en-3-one.

-

α,β-Unsaturated System (Michael Addition): The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction. This is a common mechanism for the biological activity of many α,β-unsaturated ketones.

-

Carbonyl Group: The ketone can undergo standard reactions of carbonyl compounds, such as nucleophilic acyl substitution and reduction to the corresponding alcohol.

-

Vinyl Chloride Moiety: The dichlorovinyl group is generally less reactive towards nucleophilic substitution than an alkyl chloride. However, its reactivity can be influenced by the electronic effects of the adjacent carbonyl group.

-

Terminal Alkyl Chloride: The primary alkyl chloride at the 7-position is a reactive site for nucleophilic substitution reactions.

Proposed Roadmap for Biological Evaluation

Given the lack of existing biological data, a systematic evaluation of 1,1,7-trichlorohept-1-en-3-one is warranted. The following experimental workflow is proposed to assess its potential as a therapeutic agent.

Caption: Proposed workflow for biological evaluation.

In Vitro Cytotoxicity Screening

The initial step in evaluating the biological potential of a novel compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its anti-proliferative activity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 1,1,7-trichlorohept-1-en-3-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include vehicle-only controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Studies

Should 1,1,7-trichlorohept-1-en-3-one exhibit significant cytotoxicity, further studies should be undertaken to elucidate its mechanism of action.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

-

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound causes cell cycle arrest at a particular phase.

-

Reactive Oxygen Species (ROS) Measurement: The production of ROS can be measured using fluorescent probes like DCFDA to assess if the compound induces oxidative stress.

-

Target Identification: Given the electrophilic nature of the compound, studies to identify its cellular protein targets could be pursued using techniques such as activity-based protein profiling (ABPP).

Safety and Handling

While a comprehensive toxicological profile for 1,1,7-trichlorohept-1-en-3-one is not available, it should be handled with care as a potentially hazardous chemical.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[4]

Conclusion and Future Directions

1,1,7-trichlorohept-1-en-3-one represents an under-investigated molecule with significant potential for further research. Its unique chemical structure, combining multiple reactive functional groups, makes it a promising candidate for discovery efforts in medicinal chemistry and other fields. The synthetic route is well-defined, and a clear path for its biological evaluation can be laid out based on established protocols. Future research should focus on executing the proposed experimental plan to fully characterize the chemical and biological properties of this intriguing compound. The insights gained from such studies could pave the way for the development of novel therapeutic agents or valuable chemical probes.

References

-

1,1,7-Trichloro-1-hepten-3-one. PubChem. (n.d.). [Link]

-

1,1,7-Trichloro-1-heptene. PubChem. (n.d.). [Link]

-

Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US). (2015). [Link]

-

Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. (2024, May 2). [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. (2022, March 2). [Link]

-

Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. PubMed Central. (n.d.). [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. (n.d.). [Link]

-

Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US). (2015). [Link]

-

1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution... Doc Brown's Chemistry. (n.d.). [Link]

Sources

- 1. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]

- 5. 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,2-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,1,7-Trichlorohept-1-en-3-one in Medicinal Chemistry

Introduction: Unveiling the Potential of a Bifunctional Electrophile

In the landscape of modern drug discovery, the strategic deployment of reactive functional groups to achieve covalent inhibition has emerged as a powerful approach to enhance potency, prolong duration of action, and overcome drug resistance.[1][2] 1,1,7-Trichlorohept-1-en-3-one, a molecule featuring a dichlorovinyl ketone, represents a compelling, albeit underexplored, scaffold for the development of novel covalent inhibitors. Its structure marries the well-established reactivity of an α,β-unsaturated ketone with the unique chemical properties imparted by gem-dichloro and terminal chloro functionalities.

This guide provides a comprehensive overview of the potential applications of 1,1,7-trichlorohept-1-en-3-one in medicinal chemistry, with a primary focus on its role as a covalent modifier of biological macromolecules. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation as a potential therapeutic agent, particularly in the context of oncology.

Chemical & Mechanistic Rationale: A Tale of Two Warheads

The medicinal chemistry potential of 1,1,7-trichlorohept-1-en-3-one is rooted in its distinct structural motifs: the α,β-unsaturated ketone and the dichlorovinyl group. These functionalities act as "warheads," rendering the molecule electrophilic and capable of forming stable covalent bonds with nucleophilic residues on target proteins, most notably cysteine.[3]

The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles like the thiolate of a cysteine residue.[4] This reaction is a cornerstone of many approved covalent drugs.[5] The dichlorovinyl group, while less commonly employed, also possesses electrophilic character and can undergo nucleophilic substitution or addition reactions.

The presence of a terminal chlorine atom on the heptyl chain offers a further site for chemical modification, allowing for the attachment of targeting moieties or property-modulating groups. This trifecta of reactive and modifiable sites makes 1,1,7-trichlorohept-1-en-3-one a versatile platform for creating a library of targeted covalent inhibitors.

Proposed Therapeutic Application: A Focus on Oncology

Given the prevalence of cysteine-containing proteins in signaling pathways dysregulated in cancer, and the proven success of covalent inhibitors in this area, oncology presents a logical starting point for investigating the therapeutic potential of 1,1,7-trichlorohept-1-en-3-one.[1][6] Many kinases, a class of enzymes frequently mutated in cancer, possess strategically located cysteine residues that can be targeted by covalent inhibitors.[7]

The proposed mechanism of action for 1,1,7-trichlorohept-1-en-3-one as an anticancer agent would involve the covalent modification of a cysteine residue within the active site or an allosteric pocket of a key oncogenic protein. This irreversible binding would lead to the inactivation of the protein, disruption of downstream signaling, and ultimately, apoptosis of the cancer cell.[8]

Experimental Protocols

Synthesis of 1,1,7-Trichlorohept-1-en-3-one

This protocol is adapted from established methods for the synthesis of similar dichlorovinyl ketones.[9]

Objective: To synthesize 1,1,7-trichlorohept-1-en-3-one from commercially available starting materials.

Materials:

-

5-Chlorovaleroyl chloride

-

Aluminum chloride (AlCl₃)

-

1,1-Dichloroethylene

-

Dichloromethane (DCM)

-

Water

-

Celite

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend aluminum chloride (0.589 mol) in dichloromethane (150 ml).

-

To this suspension, add 5-chlorovaleroyl chloride (0.62 mol) dropwise at room temperature.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the reaction mixture in an ice bath and add a solution of 1,1-dichloroethylene (0.558 mol) in dichloromethane (25 ml) dropwise.

-

After the addition is complete, continue stirring at 0°C for 2 hours.

-

Carefully quench the reaction by the dropwise addition of water (100 ml) while maintaining cooling.

-

Filter the resulting mixture through a pad of Celite to remove solid material.

-

Separate the organic layer from the filtrate and wash it with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 1,1,7-trichlorohept-1-en-3-one.

Expected Yield: Approximately 93.8%.[9]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1,1,7-trichlorohept-1-en-3-one.

Thiol Reactivity Assay

This protocol is designed to assess the reactivity of 1,1,7-trichlorohept-1-en-3-one with a model thiol, which serves as a proxy for its potential to react with cysteine residues in proteins.

Objective: To quantify the rate of reaction between 1,1,7-trichlorohept-1-en-3-one and a model thiol-containing compound (e.g., glutathione or N-acetyl-L-cysteine).

Materials:

-

1,1,7-Trichlorohept-1-en-3-one

-

Glutathione (GSH) or N-acetyl-L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

UV-Vis spectrophotometer

-

96-well microplate

Procedure:

-

Prepare a stock solution of 1,1,7-trichlorohept-1-en-3-one in a suitable organic solvent (e.g., DMSO).

-

Prepare stock solutions of GSH and DTNB in PBS.

-

In a 96-well plate, add PBS to each well.

-

Add the GSH stock solution to the wells to a final concentration of 1 mM.

-

Add varying concentrations of the 1,1,7-trichlorohept-1-en-3-one stock solution to the wells. Include a control with no test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Add the DTNB stock solution to each well. DTNB reacts with unreacted thiols to produce a yellow-colored product that absorbs at 412 nm.

-

Measure the absorbance at 412 nm using a microplate reader.

-

The decrease in absorbance in the presence of 1,1,7-trichlorohept-1-en-3-one compared to the control is proportional to the amount of thiol that has reacted.

-

Calculate the percentage of thiol depletion for each concentration of the test compound.

Data Analysis:

| Concentration of 1,1,7-trichlorohept-1-en-3-one (µM) | Absorbance at 412 nm | % Thiol Depletion |

| 0 (Control) | Value | 0 |

| 1 | Value | Calculate |

| 10 | Value | Calculate |

| 50 | Value | Calculate |

| 100 | Value | Calculate |

Diagram of the Thiol Reactivity Assay Workflow:

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

1,1,7-Trichlorohept-1-en-3-one presents a promising, yet largely unexplored, scaffold for the development of novel covalent inhibitors. Its unique combination of a Michael acceptor and a dichlorovinyl group offers multiple avenues for covalent modification of protein targets. The protocols outlined in this guide provide a foundational framework for the synthesis and initial biological evaluation of this compound. Future work should focus on identifying specific protein targets through proteomic approaches, optimizing the scaffold to improve selectivity and potency, and exploring its efficacy in preclinical models of cancer and other diseases where covalent inhibition is a validated therapeutic strategy. The versatility of its structure also opens the door to the development of chemical probes for activity-based protein profiling and targeted protein degraders.

References

-

Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. (2019). PubMed. [Link]

-

The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). PubMed Central. [Link]

-

The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. [Link]

-

Innovative design and potential applications of covalent strategy in drug discovery. (2024). PubMed. [Link]

-

Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. (2023). ACS Publications. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]

-

Recent Advances in Covalent Drug Discovery. (2022). MDPI. [Link]

-

α, β-unsaturated ketone structure. (n.d.). ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. [Link]

-

Emerging strategies in covalent inhibition. (2021). YouTube. [Link]

-

Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. (2023). Journal of Medicinal Chemistry. [Link]

-

5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes. (2022). PubMed Central. [Link]

-

Electrophilic warheads in covalent drug discovery: an overview. (2022). PubMed. [Link]

-

Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

-

Photophysical and biological aspects of α, β-unsaturated ketones: Experimental and in silico approach. (2023). PubMed. [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. (2024). Chemical Science. [Link]

-

Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. (2019). ResearchGate. [Link]

-

Photophysical and biological aspects of α, β-unsaturated ketones: Experimental and in silico approach. (n.d.). ResearchGate. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PubMed Central. [Link]

-

Covalent inhibitors: a rational approach to drug discovery. (2020). PubMed Central. [Link]

-

Electrophilic warheads in covalent drug discovery: an overview. (2022). Taylor & Francis Online. [Link]

-

Synthesis, Structure, and Characteristics of 1,2-Dichlorovinyl Alkyl Ketones. (2019). ResearchGate. [Link]

- 1,1,3-trichloroacetone preparation method. (1990).

-

The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. (2016). IHS. [Link]

-

A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. (2022). Preprints.org. [Link]

-

Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. (n.d.). Cell. [Link]

-

Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023). Journal of Medicinal Chemistry. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. [Link]

-

A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group. (2025). ACS Publications. [Link]

-

Dimethyl 2,2-dichlorovinyl phosphate (DDVP) markedly inhibits activities of natural killer cells, cytotoxic T lymphocytes and lymphokine-activated killer cells via the Fas-ligand/Fas pathway in perforin-knockout (PKO) mice. (2004). PubMed. [Link]

-

beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. (2008). PubMed. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). ACS Publications. [Link]

-

Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (n.d.). MDPI. [Link]

-

5,5,5-Trichloropent-3-en-2-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3S. (2022). MDPI. [Link]

-

Electrophilic warheads in covalent drug discovery: an overview. (2022). Semantic Scholar. [Link]

-

Cytotoxicity Assay Protocol v1. (2024). ResearchGate. [Link]

-

One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. (n.d.). Frontiers. [Link]

-

Synthesis of chlorin-based unsaturated fatty acid conjugates: their in vitro phototoxicity on TC-1 cancer cell line. (2012). PubMed. [Link]

-

Electrophilic warheads in covalent drug discovery: an overview. (2022). Figshare. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

-

α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. [Link]

-

Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). ACS Publications. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

Sources

- 1. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]

Application Notes and Protocols: Reaction Conditions for Michael Addition to 1,1,7-Trichlorohept-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Reactivity of a Polychlorinated Michael Acceptor

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] This powerful transformation is widely employed in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. The subject of this guide, 1,1,7-trichlorohept-1-en-3-one, presents a unique and intriguing Michael acceptor. Its structure is characterized by a heptenone backbone with three chlorine substituents: a geminal dichloro group at the C1 position and a single chloro group at the C7 position.[3]

The presence of these electron-withdrawing chlorine atoms is anticipated to significantly influence the reactivity of the enone system. The gem-dichloro group at the α-position is expected to enhance the electrophilicity of the β-carbon, making it a more potent Michael acceptor.[4] However, the polychlorinated nature of the substrate also introduces potential challenges, including the possibility of side reactions such as elimination or substitution under basic or nucleophilic conditions.

This document provides a comprehensive guide to understanding and optimizing the reaction conditions for the Michael addition to 1,1,7-trichlorohept-1-en-3-one. We will delve into the mechanistic nuances, explore a range of suitable nucleophiles and catalytic systems, and provide detailed experimental protocols. The insights provided herein are grounded in established principles of organic chemistry and supported by relevant literature, offering a robust starting point for researchers seeking to utilize this versatile building block.

Mechanistic Considerations: The Influence of the Dichloro-Substituent

The classical Michael addition mechanism proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[1] In the case of 1,1,7-trichlorohept-1-en-3-one, the gem-dichloro group at the α-position exerts a strong electron-withdrawing inductive effect, which is expected to increase the partial positive charge on the β-carbon, thereby enhancing its susceptibility to nucleophilic attack.

Caption: Generalized mechanism of the Michael addition to 1,1,7-trichlorohept-1-en-3-one.

A critical consideration is the potential for competing 1,2-addition to the carbonyl carbon. While 1,4-addition is generally favored with soft nucleophiles, the increased electrophilicity of the carbonyl group due to the adjacent electron-withdrawing groups could make 1,2-addition a more competitive pathway, particularly with hard nucleophiles.[1]

Choosing the Right Nucleophile: A Survey of Potential Michael Donors

A variety of nucleophiles can be employed in Michael additions. The choice of nucleophile will depend on the desired final product and may require optimization of the reaction conditions.

-

Carbon Nucleophiles (e.g., Malonates): Stabilized carbanions, such as those derived from dialkyl malonates, are classic Michael donors.[5] These reactions are typically base-catalyzed.

-

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can act as nucleophiles in aza-Michael additions. These reactions can be performed under neutral, basic, or acidic conditions.[6]

-

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent soft nucleophiles and readily undergo thia-Michael addition to α,β-unsaturated carbonyls, often under mild conditions.[7][8]

Catalysis Strategies: Fine-Tuning the Reaction Environment

The choice of catalyst is paramount in controlling the outcome of the Michael addition, particularly with a sensitive substrate like 1,1,7-trichlorohept-1-en-3-one.

Base Catalysis

Traditional Michael additions often employ basic catalysts to generate the nucleophilic species.[1]

-

Strong Bases (e.g., NaH, LDA): While effective in generating carbanions from weakly acidic precursors, strong, non-nucleophilic bases should be used with caution due to the potential for side reactions on the polychlorinated substrate.

-

Weaker Bases (e.g., K₂CO₃, Et₃N): For more acidic pronucleophiles like malonates, weaker inorganic or organic bases are often sufficient and may offer better control and selectivity.

Lewis Acid Catalysis

Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.[9] This approach can be particularly useful for reactions with less reactive nucleophiles or to promote 1,4-addition over 1,2-addition.

-

Common Lewis Acids: ZnCl₂, MgCl₂, Sc(OTf)₃, and Yb(OTf)₃ are examples of Lewis acids that have been successfully employed in Michael additions. The choice of Lewis acid and solvent can significantly impact the reaction's efficiency and selectivity.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool for asymmetric Michael additions. Chiral secondary amines, for instance, can activate the enone via iminium ion formation, while other organocatalysts can activate the nucleophile.[5]

-

For Aza-Michael Additions: Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can effectively catalyze the addition of nitrogen nucleophiles.[10]

-

For Thia-Michael Additions: Organocatalysts can also promote the addition of thiols, often under mild and environmentally friendly conditions.[11]

-

For Malonate Additions: Chiral phase-transfer catalysts or bifunctional organocatalysts have been shown to be effective for the enantioselective addition of malonates.[2]

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as detailed starting points for the Michael addition to 1,1,7-trichlorohept-1-en-3-one. Researchers should note that optimization of stoichiometry, temperature, reaction time, and catalyst loading will likely be necessary to achieve optimal results for their specific nucleophile.

General Considerations:

-

Solvent: Anhydrous solvents should be used, especially when employing strong bases or Lewis acids. Dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile are common choices.

-

Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

-

Monitoring the Reaction: Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a classic base-catalyzed Michael addition using a soft carbon nucleophile.

Caption: Workflow for the base-catalyzed Michael addition of diethyl malonate.

Materials:

-

1,1,7-trichlorohept-1-en-3-one (1.0 equiv)

-

Diethyl malonate (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 1,1,7-trichlorohept-1-en-3-one and anhydrous THF.

-

Add diethyl malonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition of a Secondary Amine

This protocol outlines a Lewis acid-catalyzed approach for the addition of an amine nucleophile.

Materials:

-

1,1,7-trichlorohept-1-en-3-one (1.0 equiv)

-

Secondary amine (e.g., morpholine) (1.1 equiv)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Sc(OTf)₃ and anhydrous DCM.

-

Add 1,1,7-trichlorohept-1-en-3-one to the catalyst suspension.

-

Add the secondary amine dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Protocol 3: Organocatalyzed Thia-Michael Addition of a Thiol

This protocol utilizes an organocatalytic system for the addition of a sulfur nucleophile.

Materials:

-

1,1,7-trichlorohept-1-en-3-one (1.0 equiv)

-

Thiol (e.g., thiophenol) (1.1 equiv)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (organocatalyst) (10 mol%)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a vial, dissolve 1,1,7-trichlorohept-1-en-3-one and the organocatalyst in anhydrous toluene.

-

Add the thiol to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via flash chromatography.

Summary of Reaction Conditions

| Nucleophile | Catalyst/Promoter | Solvent | Temperature (°C) | Key Considerations |

| Diethyl Malonate | K₂CO₃, Cs₂CO₃ | THF, ACN | 0 to RT | Mild base is preferred to avoid side reactions. |

| Amines (Aza-Michael) | Sc(OTf)₃, Yb(OTf)₃ | DCM, Toluene | RT | Lewis acid enhances reactivity and 1,4-selectivity. |

| Thiols (Thia-Michael) | Organocatalyst, Et₃N | Toluene, DCM | RT | Generally proceeds under mild, often neutral, conditions. |

| Gilman Reagents (R₂CuLi) | N/A | THF, Et₂O | -78 to RT | Excellent for 1,4-addition of alkyl groups. |

Potential Side Reactions and Troubleshooting

Given the polychlorinated nature of 1,1,7-trichlorohept-1-en-3-one, several side reactions may occur. Careful control of reaction conditions is crucial to minimize these undesired pathways.

-

Elimination: Under strongly basic conditions, elimination of HCl is a possibility. Using milder bases and lower temperatures can mitigate this.

-

Substitution: The chloroalkyl chain may be susceptible to nucleophilic substitution, especially with strong nucleophiles or at elevated temperatures.

-

1,2-Addition: As previously mentioned, hard nucleophiles may favor addition to the carbonyl group. The use of soft nucleophiles and/or Lewis acid catalysis can promote the desired 1,4-addition.

-

Polymerization: Michael acceptors can undergo polymerization, particularly under basic conditions. Using a slight excess of the nucleophile and controlled addition of reagents can help to minimize this.

Troubleshooting Guide:

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficiently reactive nucleophile/catalyst, low temperature | Increase temperature, use a stronger base/more active Lewis acid, or extend reaction time. |

| Formation of Byproducts | Side reactions (elimination, substitution), 1,2-addition | Use milder reaction conditions, screen different catalysts, or use a softer nucleophile. |

| Product Instability | Decomposition on silica gel | Use neutral or deactivated silica gel for chromatography, or consider alternative purification methods. |

Conclusion

1,1,7-trichlorohept-1-en-3-one is a highly functionalized and promising Michael acceptor. The presence of the gem-dichloro group enhances its reactivity towards conjugate addition, opening avenues for the synthesis of a diverse range of complex molecules. This guide provides a foundational understanding and practical protocols for exploring the Michael addition chemistry of this unique substrate. Successful implementation will rely on careful consideration of the interplay between the nucleophile, catalyst, and reaction conditions to favor the desired 1,4-addition pathway while minimizing potential side reactions. We encourage researchers to use these notes as a starting point for their investigations and to employ rigorous analytical techniques to characterize the resulting products.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link][5]

-

Semantic Scholar. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link][7]

-

Indian Academy of Sciences. (2019). Enantioselective Michael addition of various malonate esters to benzalacetophenone by successful utilization of chiral phase transfer catalysts derived from proline, mandelic acid and tartaric acid under mild phase transfer conditions. Retrieved from [Link][2]

-

Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). A Green Protocol for the Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 68(18), 7098–7100. [Link][8]

-

Wikipedia. (n.d.). Michael reaction. Retrieved from [Link][6]

-

YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link][12]

-

ACS Publications. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Retrieved from [Link][13]

-

ACS Publications. (2009). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Retrieved from [Link][14]

-

National Institutes of Health. (2013). Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. Retrieved from [Link][9]

-

ACS Publications. (2000). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Retrieved from [Link][15]

-

National Institutes of Health. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link][10]

-

Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. [Link][11]

-

ResearchGate. (2015). Alkene Cyclopropanation with gem -Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Retrieved from [Link][16]

-

National Institutes of Health. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Retrieved from [Link][17]

-

National Institutes of Health. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved from [Link][18]

-

Royal Society of Chemistry. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Retrieved from [Link][19]

-

Royal Society of Chemistry. (2018). Recent advances in three-component difunctionalization of gem-difluoroalkenes. Retrieved from [Link]

-

ResearchGate. (2011). Enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in water. Retrieved from [Link][20]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link][21]

-

National Institutes of Health. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link][22]

-

National Institutes of Health. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link][23]

-

ACS Publications. (2012). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Retrieved from [Link]

-

ResearchGate. (2015). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]

-

SciSpace. (2001). A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to a,b-Unsaturated. Retrieved from [Link][24]

-

National Institutes of Health. (2015). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link][25]

-

ResearchGate. (2013). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Retrieved from [Link]

-

YouTube. (2015). IR and NMR combo Packet Video Key. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link][26]

-

J-STAGE. (1999). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Retrieved from [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link][27]

Sources

- 1. Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scielo.br [scielo.br]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. jackwestin.com [jackwestin.com]

Application Note & Protocol: Quantitative Analysis of 1,1,7-trichlorohept-1-en-3-one

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1,1,7-trichlorohept-1-en-3-one, a halogenated α,β-unsaturated ketone. Given its chemical structure, this compound may arise as a disinfection byproduct (DBP) in water treatment processes or serve as an intermediate in chemical synthesis.[1][2] Accurate quantification is crucial for environmental monitoring, toxicology studies, and process chemistry. This guide details two primary analytical methodologies: a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and an alternative method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.

Introduction to 1,1,7-trichlorohept-1-en-3-one Analysis

1,1,7-trichlorohept-1-en-3-one (C₇H₉Cl₃O, MW: 215.5 g/mol ) is an organochlorine compound featuring a reactive α,β-unsaturated ketone moiety.[1][3][4] The presence of chlorine atoms and a conjugated system influences its chemical properties and potential analytical behavior. The analytical challenge lies in achieving sensitive and selective quantification, often in complex matrices such as environmental water samples or in-process reaction mixtures.

The selection of an appropriate analytical technique is paramount. Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds.[5] Coupling GC with a mass spectrometer provides high selectivity and sensitivity, making it a "gold standard" for the analysis of many organic micropollutants.[5] For ketones, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape.[6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative and equally powerful approach, particularly for compounds that are thermally labile or require minimal sample preparation.[7][8][9]

This guide will first detail the recommended GC-MS method, followed by the LC-MS/MS alternative, providing complete protocols for each.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is recommended for its high sensitivity and the extensive availability of GC-MS instrumentation. The derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) targets the ketone functional group, creating a more volatile and readily ionizable derivative, which is ideal for electron capture negative ionization (ECNI) for enhanced sensitivity, though electron impact (EI) ionization can also be used.[6]

Rationale for Method Selection

-

Volatility: While 1,1,7-trichlorohept-1-en-3-one is expected to be semi-volatile, derivatization ensures efficient transfer to the gas phase without thermal degradation.

-

Selectivity: The mass spectrometer allows for selective detection of the target analyte, even in the presence of co-eluting matrix components.

-

Sensitivity: PFBHA derivatization significantly enhances sensitivity, particularly in the ECNI mode, allowing for trace-level quantification.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples, a pre-concentration step is necessary. Solid-phase extraction is a reliable and efficient technique for this purpose.

Protocol:

-

Cartridge Selection: Utilize a solid-phase extraction cartridge with a polystyrene-divinylbenzene (PS-DVB) stationary phase, which is effective for retaining a broad range of organic compounds from water.

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the cartridge.

-

Pass 5 mL of methanol through the cartridge.

-

Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not run dry.

-

-

Sample Loading:

-

Adjust the pH of the water sample (typically 250-500 mL) to ~7.0.

-

Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

-

-

Drying:

-

Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

-

-

Elution:

-

Elute the trapped analytes with 5-10 mL of ethyl acetate.

-

-

Concentration:

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

-

Add an internal standard (e.g., d6-labeled 1,1,7-trichlorohept-1-en-3-one, if available, or a structurally similar chlorinated ketone) at a known concentration.

-

Bring the final volume to 1.0 mL with ethyl acetate.

-

Derivatization Protocol

-

Transfer a 100 µL aliquot of the concentrated extract to a 2 mL autosampler vial.

-

Add 100 µL of a 2 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |

| Injector | Split/Splitless | Splitless mode for trace analysis. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivative. |

| Injection Volume | 1 µL | |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column performance. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A mid-polarity column suitable for a wide range of organic compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation of the analyte from potential interferences. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |

| Ion Source Temp | 230 °C (EI), 150°C (ECNI) | Standard temperatures for these ionization modes. |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | EI for general-purpose analysis and library matching; ECNI for higher sensitivity. |

| Electron Energy | 70 eV (EI) | Standard energy for reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |

| SIM Ions | To be determined from a full scan analysis of the derivatized standard. Expect a molecular ion and characteristic fragment ions. |

Data Analysis and Quantification

Quantification is based on the integrated peak area of the analyte relative to the internal standard. A calibration curve should be prepared using a series of standards of known concentrations. The linearity of the response should be verified over the expected concentration range of the samples.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful alternative, especially for high-throughput analysis or when derivatization is not desirable.[9]

Rationale for Method Selection

-

No Derivatization: Simplifies sample preparation and reduces potential sources of error.

-

High Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity through the use of Multiple Reaction Monitoring (MRM).

-

Suitability for Complex Matrices: Can often handle less clean samples compared to GC-MS.

Sample Preparation

The same SPE protocol as for the GC-MS method can be used. After elution and concentration, the sample should be reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol:water).

LC-MS/MS Instrumental Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent | High-pressure capability for efficient separations. |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | A standard reversed-phase column for the separation of non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase to promote ionization. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate | A typical gradient for separating a range of organic compounds. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent | High sensitivity and selectivity for quantitative analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | To be optimized based on the analyte's response. Positive mode is likely for a ketone. |

| Gas Temperature | 300 °C | |

| Gas Flow | 8 L/min | |

| Nebulizer Pressure | 35 psi | |

| Sheath Gas Temp | 350 °C | |

| Sheath Gas Flow | 11 L/min | |

| Capillary Voltage | 3500 V | |

| MRM Transitions | Precursor ion (e.g., [M+H]⁺) and product ions to be determined by infusion of a standard. |

Data Analysis and Quantification

Similar to the GC-MS method, quantification is performed using an internal standard and a calibration curve. The peak areas of the selected MRM transitions are used for calculation.

Method Validation

A full validation of the chosen method should be performed according to established guidelines (e.g., ICH, FDA, or EPA). Key validation parameters include:

-

Linearity and Range: Demonstrate a linear relationship between concentration and response over a defined range.

-

Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

GC-MS Workflow

Caption: Workflow for GC-MS analysis of 1,1,7-trichlorohept-1-en-3-one.

LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS analysis of 1,1,7-trichlorohept-1-en-3-one.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 1,1,7-trichlorohept-1-en-3-one. The choice between the GC-MS and LC-MS/MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the generated data.

References

-

Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health. [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

-

LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]

-

Liquid chromatography–mass spectrometry. Wikipedia. [Link]

-

Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]

-

Disinfection Byproducts (DBPs) Analysis in Water. Agilent. [Link]

-

1,1,7-Trichloro-1-hepten-3-one. PubChem. [Link]

Sources

- 1. Buy 1,1,7-trichlorohept-1-en-3-one | 158355-41-0 [smolecule.com]

- 2. agilent.com [agilent.com]

- 3. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

purification of 1,1,7-trichlorohept-1-en-3-one by column chromatography

Application Note: Chromatographic Isolation & Purification of 1,1,7-Trichlorohept-1-en-3-one

Executive Summary & Chemical Context

1,1,7-Trichlorohept-1-en-3-one is a critical intermediate in the synthesis of

While vacuum distillation is often cited for bulk purification, it frequently fails to remove trace colored oligomers or heat-sensitive impurities that affect downstream enantioselective reductions. This guide provides a high-resolution Flash Column Chromatography protocol designed to achieve >98% purity.

| Physicochemical Property | Value | Chromatographic Implication |

| Molecular Formula | Moderate molecular weight. | |

| LogP (Predicted) | ~2.9 | Moderately lipophilic; elutes in non-polar gradients. |

| Boiling Point | ~268°C (Predicted) | High bp; difficult to remove solvent if co-eluting high-boilers exist. |

| Key Functionality | UV Active (230–250 nm); Michael Acceptor (avoid strong nucleophiles like amines). | |

| Stability | Acid-stable; Base-sensitive | Avoid basic alumina; Standard Silica Gel 60 is suitable. |

Pre-Purification Workup (Critical Control Point)

Direct loading of the crude Friedel-Crafts mixture onto a silica column will result in rapid degradation of resolution due to aluminum salt precipitation and acid-catalyzed streaking.

Mandatory Pre-treatment:

-

Quench: The reaction must be quenched with ice-water.

-

Filtration: Filter the organic phase through a pad of Celite 545 to remove gelatinous aluminum hydroxides.

-

Acid Wash: Wash the organic layer (DCM) with 1N HCl to break up any remaining Al-complexes, followed by Brine.

-

Drying: Dry over Anhydrous

(Magnesium sulfate can be too Lewis-acidic for sensitive enones).

Method Development & Scouting

Stationary Phase Selection

-

Standard: Irregular Silica Gel 60 (40–63 µm).

-

Surface Area: ~500

. -

Acidity: pH 6.5–7.5.

-

Note: If the compound shows signs of acid-catalyzed rearrangement (check 2D-TLC), buffer the silica with 1% Triethylamine in the equilibration solvent, though this is rarely necessary for trichlorovinyl ketones.

Mobile Phase Optimization

Due to the lipophilic trichlorovinyl and alkyl chloride tails, the molecule retains poorly in pure non-polar solvents but moves too fast in polar solvents.

-

Solvent A: Hexanes (or Heptane for industrial safety).

-

Solvent B: Ethyl Acetate (EtOAc).[1]

-

Scouting Gradient: 0%

30% EtOAc.

Target Rf: 0.35 in 90:10 Hexane:EtOAc .

Detection (TLC)

-

UV (254 nm): Strong absorption due to the conjugated enone system.

-

Stain:

(Bright yellow spot on purple background; oxidizes the alkene). -

Stain: 2,4-DNP (Orange/Red spot; specific to the ketone).

Detailed Purification Protocol

Step 1: Column Preparation

-

Column Size: Use a 1:30 to 1:50 mass ratio (Silica:Crude). For 10g crude, use ~300g Silica.

-

Packing: Slurry pack in 100% Hexanes . This ensures the bed is tight and prevents heat of solvation (exotherm) from disrupting the enone upon initial contact with EtOAc.

Step 2: Sample Loading (Dry Loading Preferred)

-

Why: The crude is likely a viscous oil. Wet loading often leads to "fingering" and broad bands.

-

Procedure:

-

Dissolve crude in minimum DCM.

-

Add Silica Gel (ratio 1:1 by weight to crude).

-

Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

-

Load the powder carefully onto the top of the packed bed.

-

Add a protective layer of sand (~1 cm).

-

Step 3: Elution Gradient

Run the column at a flow rate suitable for the column diameter (e.g., 20–30 mL/min for a 40mm ID column).

| Column Volume (CV) | Composition (Hex:EtOAc) | Purpose |

| 0 – 2 CV | 100:0 | Elute non-polar impurities (e.g., vinylidene chloride oligomers). |

| 2 – 5 CV | 95:5 | Isocratic hold to stabilize the baseline. |

| 5 – 12 CV | 90:10 | Product Elution Window. |

| 12 – 15 CV | 80:20 | Flush polar impurities (e.g., 5-chlorovaleric acid). |

Step 4: Fraction Collection & Analysis

-

Collect fractions equal to 1/3 of the column void volume.

-

Spot fractions on TLC.

-

Criteria for pooling: Only pool fractions showing a single spot under UV and clean staining with DNP. Impure side fractions should be re-purified or discarded to protect downstream enantioselectivity.

Process Visualization

Workflow Diagram

Caption: Operational workflow for the isolation of 1,1,7-trichlorohept-1-en-3-one, emphasizing the removal of aluminum salts prior to chromatography.

Molecular Interaction Diagram